2-氟-6-苯氧基苯甲醛

描述

2-Fluoro-6-phenoxybenzaldehyde is a compound that is not directly studied in the provided papers. However, the papers do discuss related fluorobenzaldehydes and their properties, synthesis, and applications. Fluorobenzaldehydes are intermediates in the preparation of medicines, pesticides, spices, dyestuffs, and other fine chemicals . They are characterized by the presence of a fluorine atom attached to the benzene ring, which can significantly affect the chemical and physical properties of the molecule.

Synthesis Analysis

The synthesis of fluorobenzaldehydes can be achieved through various methods, including the oxidation of fluorotoluene, chlorination hydrolysis of fluorotoluene, oxidation of fluorobenzyl alcohol, reduction of ester or carboxylic acid, aldehydation of fluorobenzene, and fluorination methods . A specific synthesis method for 4-fluorobenzaldehyde from 4-chlorobenzaldehyde using potassium fluoride in the presence of tetraphenylphosphonium halide plus 18-crown-6 or poly(ethylene glycol) dimethyl ether has been reported, which could potentially be adapted for the synthesis of 2-fluoro-6-phenoxybenzaldehyde .

Molecular Structure Analysis

The molecular structure and properties of related compounds, such as 2-fluoro-4-bromobenzaldehyde, have been investigated using X-ray diffraction and vibrational spectroscopy, supported by computational studies using density functional theory . These studies provide insights into the preferred conformations of such molecules and the effects of substituents like fluorine and bromine on the molecular structure.

Chemical Reactions Analysis

Fluorobenzaldehydes can undergo various chemical reactions, including Baeyer-Villiger oxidation, which has been tuned for chemoselective conversion of non-activated fluorobenzaldehydes to fluorophenols . This reaction is particularly useful for synthesizing radiopharmaceuticals. Additionally, the aldol reaction of fluorogenic aldehydes has been monitored using a fluorogenic aldehyde bearing a 1,2,3-triazole moiety, which shows an increase in fluorescence upon reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorobenzaldehydes are influenced by the presence of the fluorine atom. For instance, the crystal structure of 2-fluoro-4-bromobenzaldehyde shows that it crystallizes in an orthorhombic space group with the O-trans conformation . The rotational spectra of 2-fluorobenzaldehyde have been recorded, revealing two planar rotamers and providing information on the bond length alternation in the benzene ring . These studies help in understanding the behavior of fluorobenzaldehydes in different chemical environments and their potential applications.

科学研究应用

合成和化学性质

- 2-氟-6-苯氧基苯甲醛及其衍生物已被用于各种合成过程中。例如,4-氟-3-苯氧基苯甲醛是通过Sommelet反应合成的,展示了为不同应用创造结构相似化合物的潜力 (Zhao Wenxian, Wang Min-can, Liu Lantao, 2005)。

生物和药物化学

- 在药物化学领域,如2-氟-6-苯氧基苯甲醛等氟化合物已被探索其生物性质。例如,从相关氟化苯甲醛合成的氟化去甲肾上腺素显示出独特的肾上腺活性 (K. Kirk, D. Cantacuzène, Y. Nimitkitpaisan, et al., 1979)。

农业化学

- 在农业中,2-氟-6-苯氧基苯甲醛的衍生物已被用于合成杀虫剂化合物。从类似化合物衍生的含苯氧基氟苯基的1,3,4-噁二唑的创造展示了其在开发新农药中的潜力 (T. Mohan, B. Vishalakshi, K. Bhat, et al., 2004)。

环境分析

- 类似于2-氟-6-苯氧基苯甲醛的氟化苯甲醛已被用于环境分析。例如,已开发了用于检测蜂蜜中某些杀虫剂降解产物的方法,展示了其在环境监测和食品安全中的作用 (Jinhui Zhou, X. Xue, Yi Li, et al., 2007)。

材料科学

- 在材料科学中,与2-氟-6-苯氧基苯甲醛结构相关的化合物已被用于合成天然产物的氟化类似物和作为阻燃剂的潜在代谢物。这说明了其在创造新材料和理解环境污染物方面的实用性 (G. Marsh, R. Stenutz, A. Bergman, 2003)。

安全和危害

2-Fluoro-6-phenoxybenzaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash with plenty of water .

属性

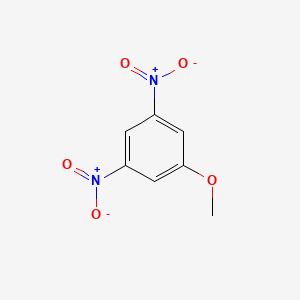

IUPAC Name |

2-fluoro-6-phenoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPPVEMCDSSXCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=CC=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641029 | |

| Record name | 2-Fluoro-6-phenoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

902836-68-4 | |

| Record name | 2-Fluoro-6-phenoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902836-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-phenoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile](/img/structure/B1346777.png)